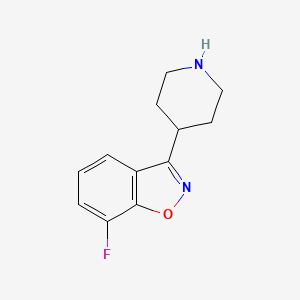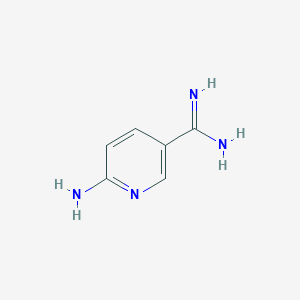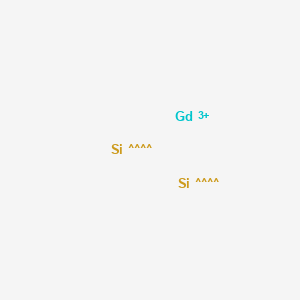
Gadolinium silicide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium silicide is a compound composed of gadolinium and silicon. It is known for its high magnetization, low Curie temperature, and low toxicity in biological environments. These properties make it an interesting material for various scientific and industrial applications .
Métodos De Preparación
Gadolinium silicide can be prepared using several methods. One common method involves the surfactant-assisted ball milling of arc-melted bulk ingots of the compound. This process allows for the production of nanoparticles with a wide range of crystallite sizes . Another method involves high-temperature evaporation in a vacuum, which leads to a sequence of phase transformations from Gd5Si3 to Gd5Si4 to GdSi .
Análisis De Reacciones Químicas
Gadolinium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, gadolinium reacts with oxygen and water to form gadolinium hydroxide. It also reacts with halogens to form gadolinium halides, such as gadolinium fluoride . These reactions typically occur under specific conditions, such as high temperatures or the presence of specific reagents.
Aplicaciones Científicas De Investigación
Gadolinium silicide has several scientific research applications. In the field of medicine, it is used in magnetic hyperthermia, a treatment technique for cancer. The heat produced by this compound nanoparticles in radio frequency magnetic fields can destroy cancerous cells or retard their growth . Additionally, its low toxicity makes it suitable for biological environments. In industry, this compound is used for its magnetic and magnetothermal properties, which are beneficial in various applications .
Mecanismo De Acción
The mechanism of action of gadolinium silicide involves its magnetic and magnetothermal properties. When exposed to an alternating current magnetic field, this compound nanoparticles transform the magnetic field energy into heat through different magnetic loss mechanisms, such as Néel and Brownian losses. This heat can be used for therapeutic purposes, such as in magnetic hyperthermia for cancer treatment .
Comparación Con Compuestos Similares
Gadolinium silicide is unique due to its high magnetization and low Curie temperature. Similar compounds include other rare-earth silicides, such as dysprosium silicide and terbium silicide. These compounds also exhibit magnetic properties but may differ in their Curie temperatures and specific applications .
Propiedades
Número CAS |
12134-75-7 |
|---|---|
Fórmula molecular |
GdSi2+3 |
Peso molecular |
213.4 g/mol |
InChI |
InChI=1S/Gd.2Si/q+3;; |
Clave InChI |
MDYZLTUIAFSQMZ-UHFFFAOYSA-N |
SMILES canónico |
[Si].[Si].[Gd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


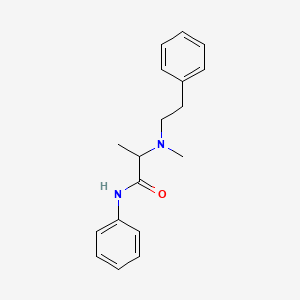

![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B13447158.png)




![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)

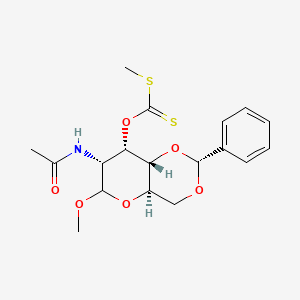
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
